Penams
Penems, also known as penicillins, are a class of beta-lactam antibiotics widely used in the medical field for their broad-spectrum antimicrobial properties. They function by inhibiting bacterial cell wall synthesis, thereby killing or preventing the growth of bacteria responsible for various infections such as respiratory tract infections, urinary tract infections, and skin infections. Penems achieve this through their ability to bind to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane. This binding disrupts the cross-linking process necessary for maintaining the structural integrity of the cell wall, leading to its eventual lysis and death.
These antibiotics are available in various forms including tablets, capsules, injections, and creams. They are generally well-tolerated with mild side effects such as nausea or rash. However, it is important to follow medical guidance when using penems due to potential allergic reactions and the risk of resistance development among bacteria. Regular monitoring by healthcare professionals ensures safe and effective use of these life-saving medications in diverse clinical settings.
| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
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Bacampicillin hydrochloride | 37661-08-8 | C21H28ClN3O7S |
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Benzylpenicillin Diethylaminoethyl Ester Hydroiodide | 808-71-9 | C22H32IN3O4S |
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Sultamicillin | 76497-13-7 | C25H30N4O9S2 |
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Hetacillin sodium | 54450-67-8 | C19H22N3NaO4S |
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penicillin X | 525-91-7 | C16H18N2O5S |
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4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-,2-(diethylamino)ethyl ester | 3689-73-4 | C22H31N3O4S |
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4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[[[1-(2,6-dichlorophenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)- | 15949-72-1 | C19H18Cl2N4O4S |
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62495-95-8 | C21H28ClN3O5S | |
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Phenylmethyl O-(N-Acetyl-α-neuraminosyl)-3-O-(β-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-β-D-glucopyranoside | 176166-22-6 | C32H48N2O19 |
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Ampicillin Desoxocarboxylic Acid-(R)-Phenylglycine | 1207726-28-0 | C24H26N4O5S |
Littérature connexe
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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